molecular formula C20H26O4 B013740 4-Methylumbelliferyl Decanoate CAS No. 66185-70-4

4-Methylumbelliferyl Decanoate

Cat. No. B013740
CAS RN: 66185-70-4
M. Wt: 330.4 g/mol
InChI Key: HTFJJKMPGKQQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylumbelliferyl Decanoate (4-MUD) is an important synthetic compound used in laboratory experiments and scientific research. It is a derivative of 4-methylumbelliferone (4-MU), a naturally occurring substance found in plants and animals. 4-MUD is a highly versatile compound with a wide range of applications in the scientific community, from biochemical and physiological experiments to drug discovery and development. This article will provide an overview of 4-MUD, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

  • Postnatal Development Studies : Coates et al. (1977) used 4-MUD to study the postnatal development of acid lipase and nonspecific neutral esterase in rat liver (Coates et al., 1977).

  • Enzymology : Tilbeurgh et al. (1988) reported its use in studying cellulolytic enzymes, particularly for sensitive and continuous assays of cellulolytic activities in absorption or fluorescence modes (Tilbeurgh et al., 1988).

  • Medical Diagnostics : Van Diggelen et al. (1990) utilized 4-MUD in determining galactose-6-sulphate sulphatase activity in Morquio disease type A (MPS IV A) patients (Van Diggelen et al., 1990).

  • Phototautomerization Research : Bardez et al. (1992) studied phototautomerization processes using 4-methylumbelliferone in acidic ethanol-water and 1-butanol-water mixtures (Bardez et al., 1992).

  • Cancer Research : Zouboulis et al. (1991) found that the fluorometric assay with 4-methylumbelliferyl heptanoate could be useful for screening potential anti-cancer agents with anti-proliferative activity in vitro (Zouboulis et al., 1991).

  • Fungal Biomass Detection : Miller et al. (1998) used 4-methylumbelliferyl-labelled enzyme substrates to detect and quantify specific components of chitinase and cellulase activities as indicators of the presence and activity of fungal biomass (Miller et al., 1998).

  • Enzyme Solution Analysis : Jameson et al. (1971) employed 4-MUD as a spectrofluorimetric titrant for determining the operational molarity of enzyme solutions (Jameson et al., 1971).

  • Environmental Monitoring : Fiksdal et al. (1994) used 4-MUD for rapid detection of fecal water pollution and determining the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).

  • Biochemical Assays : Christomanou and Sandhoff (1977) used the assay with 4-methylumbelliferyl sulphate for simultaneous determination of arylsulphatases A and B in leucocytes, distinguishing between normal cases and those with metachromatic leucodystrophy (Christomanou & Sandhoff, 1977).

  • Yeast Isolate Identification : Bobey and Ederer (1981) demonstrated the potential of 4-methylumbelliferyl substrates for identifying yeast isolates, particularly for detecting acid phosphatase, glucosidase, and pyrophosphate diesterase enzymes (Bobey & Ederer, 1981).

Mechanism of Action

Target of Action

4-Methylumbelliferyl Decanoate (4-MUD) is primarily targeted towards carboxylesterases . Carboxylesterases are a class of enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in drug metabolism and detoxification processes .

Mode of Action

4-MUD acts as a fluorogenic substrate for carboxylesterases . When hydrolyzed by these enzymes, it yields a fluorescent product, allowing the tracking of the hydrolytic activity of carboxylesterases . This makes 4-MUD a useful tool in biochemical assays to measure the activity of these enzymes .

Biochemical Pathways

HA plays a central role in many disease processes, including inflammation and cancer progression

Pharmacokinetics

Studies on 4-mu, a related compound, show that it has different bioavailability depending on the route of administration . For instance, intravenous administration of 4-MU resulted in 100-fold higher exposure compared to oral administration . The main metabolite of 4-MU, 4-methylumbelliferyl glucuronide (4-MUG), is also bioactive and has a bioavailability of 25.9% . These findings may provide some insights into the pharmacokinetics of 4-MUD, but direct studies on 4-MUD are needed.

Result of Action

The primary result of 4-MUD’s action is the generation of a fluorescent product upon hydrolysis by carboxylesterases . This allows the tracking of the enzymatic activity, which can be useful in various biochemical and pharmacological studies

Action Environment

Storage and stability recommendations for 4-mud suggest that it may be stored at room temperature for short-term use, but long-term storage is recommended at -20°c . This suggests that temperature could potentially influence the stability and efficacy of 4-MUD .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl Decanoate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have high activity with lipase, a class III enzyme from the white-rot fungus Pleurotus ostreatus . The nature of these interactions involves the hydrolysis of this compound by the lipase enzyme .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by its interactions with enzymes like lipase. It influences cell function by serving as a substrate for lipase, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes like lipase. This interaction leads to the hydrolysis of this compound, which can influence gene expression and enzyme activation .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of esters. It interacts with enzymes like lipase, which can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are largely determined by its interactions with enzymes like lipase

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-3-4-5-6-7-8-9-10-19(21)23-16-11-12-17-15(2)13-20(22)24-18(17)14-16/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJJKMPGKQQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404823
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66185-70-4
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylumbelliferyl Decanoate
Reactant of Route 2
Reactant of Route 2
4-Methylumbelliferyl Decanoate
Reactant of Route 3
Reactant of Route 3
4-Methylumbelliferyl Decanoate
Reactant of Route 4
Reactant of Route 4
4-Methylumbelliferyl Decanoate
Reactant of Route 5
Reactant of Route 5
4-Methylumbelliferyl Decanoate
Reactant of Route 6
Reactant of Route 6
4-Methylumbelliferyl Decanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.